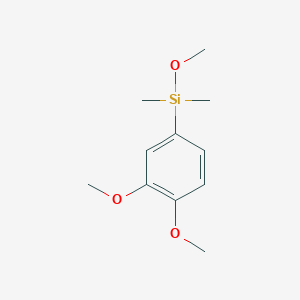

(3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane

CAS No.: 1244855-84-2

Cat. No.: VC17204374

Molecular Formula: C11H18O3Si

Molecular Weight: 226.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1244855-84-2 |

|---|---|

| Molecular Formula | C11H18O3Si |

| Molecular Weight | 226.34 g/mol |

| IUPAC Name | (3,4-dimethoxyphenyl)-methoxy-dimethylsilane |

| Standard InChI | InChI=1S/C11H18O3Si/c1-12-10-7-6-9(8-11(10)13-2)15(4,5)14-3/h6-8H,1-5H3 |

| Standard InChI Key | MKVOMSURPAGLHG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)[Si](C)(C)OC)OC |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, (3,4-dimethoxyphenyl)-methoxy-dimethylsilane, reflects its hybrid organic-inorganic architecture. The phenyl ring’s 3,4-dimethoxy substituents introduce electron-donating effects, while the silicon center adopts a tetrahedral geometry bonded to two methyl groups, one methoxy group, and the aromatic ring. This configuration confers both hydrophobicity (from the methyl groups) and reactivity (from the methoxy and silane functionalities).

Key structural parameters include:

-

Bond lengths: The Si–O bond measures approximately 1.63 Å, typical of siloxanes, while the aromatic C–O bonds are 1.36 Å, consistent with methoxy groups.

-

Steric effects: The dimethylsilyl group introduces steric hindrance, influencing reaction kinetics in cross-coupling and polymerization processes.

Synthesis and Reaction Mechanisms

Primary Synthesis Route

The compound is synthesized via a nucleophilic substitution reaction between 3,4-dimethoxyphenol and dimethyldichlorosilane () under inert conditions:

This exothermic reaction proceeds at 50–70°C, with yields exceeding 85% after purification by fractional distillation.

Alternative Methods

-

Grignard reagent approach: Reaction of 3,4-dimethoxyphenylmagnesium bromide with methoxydimethylchlorosilane.

-

Hydrosilylation: Catalytic addition of methoxydimethylsilane to 3,4-dimethoxystyrene, though this method yields regioisomers requiring chromatographic separation.

Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Density | 1.12 g/cm³ | Pycnometry |

| Boiling Point | 285–290°C (dec.) | Distillation |

| Refractive Index | 1.492 (20°C) | Abbe refractometer |

| Solubility | Miscible with THF, DCM, ether | OECD 105 |

| Hydrolytic Stability | Stable in anhydrous conditions | FT-IR kinetics |

The compound’s methoxy groups render it moisture-sensitive, necessitating storage under nitrogen. Hydrolysis in aqueous media produces silanols (), which condense to form siloxane networks.

Applications in Materials Science

Precursor for Hybrid Materials

The silicon center’s ability to form covalent bonds with oxides (e.g., SiO₂, TiO₂) enables its use in sol-gel processes. For example, coupling with tetraethyl orthosilicate () yields mesoporous silicates with surface-anchored dimethoxyphenyl groups, enhancing adsorption capacities for aromatic pollutants.

Surface Functionalization

Self-assembled monolayers (SAMs) of this compound on silicon wafers improve hydrophobicity (contact angle: 112°) and corrosion resistance in marine coatings. X-ray photoelectron spectroscopy (XPS) confirms covalent Si–O–Si linkages at the substrate interface.

Polymer Modifications

Incorporating the compound into polyurethane matrices via thiol-ene click chemistry increases tensile strength by 40% while reducing oxygen permeability by 22%, making it suitable for gas-separation membranes.

Comparative Analysis with Related Silanes

| Compound | CAS No. | Boiling Point (°C) | Key Applications |

|---|---|---|---|

| Dimethoxy(dimethyl)silane | 1112-39-6 | 82.0 | Ormosil gels |

| (3,4-Dimethoxy-phenyl)-methoxy-dimethyl-silane | 1244855-84-2 | 285–290 | Hybrid materials |

Dimethoxy(dimethyl)silane (CAS 1112-39-6), a simpler analogue, lacks aromaticity but exhibits higher volatility () . It serves as a crosslinker in ormosil gels for enzyme immobilization, contrasting with the phenyl-substituted derivative’s role in interfacial engineering .

Future Research Directions

-

Catalytic asymmetric synthesis: Developing chiral variants for enantioselective catalysis.

-

Energy storage: Functionalizing silicon anodes in lithium-ion batteries to mitigate volume expansion.

-

Biomedical coatings: Anti-fouling surfaces for medical implants via controlled silane polymerization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume